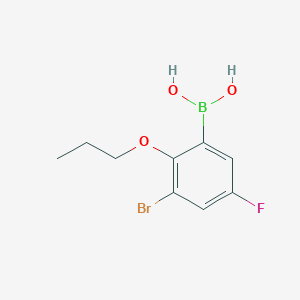

3-Bromo-5-fluoro-2-propoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

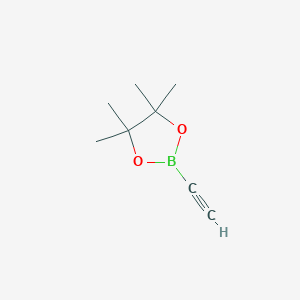

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is a boronic acid derivative with the molecular formula C9H11BBrFO3 and a molecular weight of 276.90 g/mol . This compound is used primarily in organic synthesis and has applications in various fields of scientific research.

Mechanism of Action

Target of Action

Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups present in the target molecules .

Biochemical Pathways

Boronic acids are known to be involved in various biochemical pathways due to their ability to interact with a wide range of biological targets .

Result of Action

Boronic acids are known to exert various biological effects due to their ability to interact with a wide range of biological targets .

Action Environment

Factors such as ph and temperature are known to influence the stability and reactivity of boronic acids .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-fluoro-2-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the study of enzyme inhibition, as boronic acids can act as reversible inhibitors of serine proteases and other enzymes that utilize serine in their active sites. The compound interacts with enzymes such as phosphatidylinositol 3-kinase (PI3K), which is involved in various cellular processes including cell growth, proliferation, and survival . The interaction with PI3K can influence downstream signaling pathways, affecting cellular functions.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PI3K can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation . Additionally, the compound may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell function and fate.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with hydroxyl groups on serine residues in enzymes, leading to enzyme inhibition. This mechanism is particularly relevant for enzymes like serine proteases and PI3K . The inhibition of these enzymes can result in changes in cellular signaling and metabolic pathways, ultimately affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . It is crucial to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For example, its interaction with PI3K can influence glucose metabolism and lipid synthesis, leading to changes in cellular energy balance and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the cytoplasm or nucleus, where it can exert its effects on cellular functions. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-2-propoxyphenylboronic acid typically involves the reaction of 3-bromo-5-fluoro-2-propoxyphenylboronic ester with an appropriate boronic acid reagent under controlled conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is then heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-2-propoxyphenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF or dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

3-Bromo-5-fluoro-2-propoxyphenylboronic acid has a wide range of applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid

- 3-Bromo-5-fluorophenylboronic acid

Uniqueness

3-Bromo-5-fluoro-2-propoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of specialized molecules that require precise functional group placement .

Properties

IUPAC Name |

(3-bromo-5-fluoro-2-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-3-15-9-7(10(13)14)4-6(12)5-8(9)11/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOBLNJQYFCQQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584287 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868272-84-8 |

Source

|

| Record name | (3-Bromo-5-fluoro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)